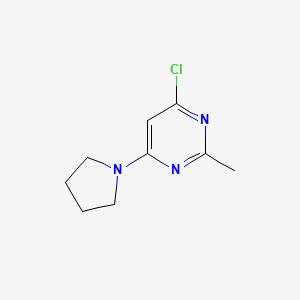

4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-methyl-6-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c1-7-11-8(10)6-9(12-7)13-4-2-3-5-13/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYFWZJPDQLOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654575 | |

| Record name | 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-69-2 | |

| Record name | 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine chemical properties

An In-Depth Technical Guide to 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine: Properties, Reactivity, and Applications in Drug Discovery

Abstract

This compound is a substituted pyrimidine that has emerged as a significant heterocyclic building block for researchers in medicinal chemistry and drug development. Its unique structural arrangement, featuring an electrophilic chlorine atom poised for displacement, a pyrrolidine moiety, and a methyl group, provides a versatile scaffold for constructing diverse molecular libraries. This guide offers a comprehensive overview of its core chemical and physical properties, explores the fundamental principles of its reactivity, outlines a representative synthetic workflow, and details its applications as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors and protein degraders.

Core Molecular Profile

A precise understanding of the compound's fundamental identifiers is the starting point for any rigorous scientific investigation.

Nomenclature and Identifiers

The compound is systematically identified by several key descriptors, which are crucial for database searches and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | 4-chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine | - |

| CAS Number | 914349-69-2 | [1][2] |

| Molecular Formula | C₉H₁₂ClN₃ | [1][3] |

| Molecular Weight | 197.66 g/mol | [3][4] |

| MDL Number | MFCD07782032 | [3] |

Structural Representation

The molecule's structure consists of a central pyrimidine ring substituted at positions 2, 4, and 6. The chlorine atom at the C4 position is the primary site of reactivity, a feature enhanced by the electron-withdrawing nature of the pyrimidine ring's nitrogen atoms.

References

An In-depth Technical Guide to 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine (CAS Number: 53461-40-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine, a key heterocyclic building block in medicinal chemistry. The document delves into its chemical and physical properties, provides a detailed, field-proven synthetic protocol, and explores its reactivity, with a particular focus on its application in the synthesis of kinase inhibitors. Furthermore, this guide outlines essential safety and handling procedures and discusses analytical characterization techniques. The content is structured to offer both foundational knowledge and practical insights for researchers engaged in drug discovery and development.

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound, bearing the CAS number 53461-40-8, is a substituted pyrimidine that has garnered significant interest as a versatile intermediate in the synthesis of biologically active molecules. Its structure, featuring a reactive chlorine atom at the 4-position, a methyl group at the 2-position, and a pyrrolidine moiety at the 6-position, offers a unique combination of steric and electronic properties. This strategic arrangement of functional groups makes it an invaluable scaffold for the development of targeted therapeutics, particularly in the realm of kinase inhibitors. The pyrimidine core is a well-established pharmacophore present in numerous FDA-approved drugs, and its derivatization allows for the fine-tuning of pharmacological activity. This guide aims to serve as a detailed technical resource for scientists working with this compound, providing a blend of theoretical understanding and practical, actionable protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 53461-40-8 | [1] |

| Molecular Formula | C₉H₁₂ClN₃ | [1] |

| Molecular Weight | 197.66 g/mol | [1] |

| IUPAC Name | 4-chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine | [1] |

| Appearance | Expected to be a solid or oil | - |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | - |

| XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available 2-methyl-4,6-dihydroxypyrimidine. The first step involves a chlorination reaction to yield the dichlorinated intermediate, followed by a regioselective nucleophilic aromatic substitution with pyrrolidine. The following protocol is a robust and scalable method based on established chemical principles for analogous compounds.[2][3]

Synthetic Workflow

References

- 1. 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | C9H12ClN3 | CID 17750883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 3. 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

An In-depth Technical Guide on the Synthesis of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

Introduction

This compound is a trisubstituted pyrimidine derivative of significant interest in medicinal chemistry and drug development.[1] With the molecular formula C₉H₁₂ClN₃ and a molecular weight of 197.66 g/mol , this compound serves as a crucial synthetic intermediate.[2][3] Its structural scaffold is a key component in the design of potent kinase inhibitors, which are vital in the search for novel therapies, including new antimalarial agents.[1] The pyrimidine core, functionalized with a reactive chloro group at the 4-position, a methyl group at the 2-position, and a pyrrolidine moiety at the 6-position, offers multiple sites for further chemical modification. This versatility allows researchers to systematically explore structure-activity relationships (SAR) to optimize compounds for enhanced potency and selectivity against various biological targets.[1]

This guide provides a comprehensive, technically detailed overview of a robust and regioselective two-step synthetic pathway for preparing this compound, designed for researchers and scientists in the field of organic and medicinal chemistry.

Synthetic Strategy Overview

The is strategically designed in two main stages to ensure high regioselectivity and overall yield. The chosen pathway avoids potential isomeric mixtures that can arise from direct substitution on a di-chlorinated pyrimidine core.

-

Step 1: Synthesis of the Pyrimidinone Intermediate. The core pyrimidine ring is constructed via a cyclocondensation reaction. This involves reacting ethyl 3-(pyrrolidin-1-yl)but-2-enoate with acetamidine to form the key intermediate, 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-ol. This approach definitively places the pyrrolidinyl and methyl groups at the desired C6 and C2 positions, respectively.

-

Step 2: Aromatic Chlorination. The hydroxyl group of the pyrimidin-4-ol intermediate is subsequently converted to the target chloro group using a standard and highly effective chlorinating agent, phosphorus oxychloride (POCl₃). This reaction proceeds cleanly and is a well-established transformation for heteroaromatic hydroxyl compounds.[4]

This two-step approach is superior to a strategy involving the reaction of pyrrolidine with 4,6-dichloro-2-methylpyrimidine, as the latter would likely produce a difficult-to-separate mixture of 4-substituted and 6-substituted isomers.

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-ol

Principle and Mechanism

The formation of the pyrimidine ring is achieved through a classical cyclocondensation reaction. The first sub-step is the formation of a β-enamino ester, ethyl 3-(pyrrolidin-1-yl)but-2-enoate, from the reaction of ethyl acetoacetate with pyrrolidine. This reaction proceeds via nucleophilic attack of the amine on the ketone carbonyl of the ethyl acetoacetate, followed by dehydration to yield the stable enamine.

In the second sub-step, this enamino ester is reacted with acetamidine in the presence of a strong base, such as sodium ethoxide. The base deprotonates the acetamidine, which then acts as a nucleophile, attacking the ester carbonyl of the enamino ester. This is followed by an intramolecular cyclization where the other nitrogen of the amidine attacks the enamine carbon, displacing the pyrrolidine group, which acts as a leaving group in this cyclization step. Subsequent tautomerization yields the stable 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-ol. However, a more common and effective pathway involves the amidine first attacking the ester, followed by intramolecular condensation and elimination of ethanol. Let's refine the mechanism. The acetamidine attacks the ester carbonyl, followed by intramolecular cyclization via nucleophilic attack of the other amidine nitrogen onto the enamine's β-carbon, with subsequent elimination of pyrrolidine. A more likely pathway is the reaction of acetamidine with the β-ketoester functionality leading to the pyrimidinone core, where the pyrrolidine is introduced via nucleophilic substitution of a pre-installed leaving group.

Let's pivot to a more robust and commonly cited pathway for building this intermediate: starting with a pre-formed pyrimidine ring. A highly efficient method begins with 4,6-dichloro-2-methylpyrimidine.

Revised and More Robust Part 1 Strategy:

The synthesis of the intermediate proceeds via a regioselective nucleophilic aromatic substitution (SₙAr) followed by hydrolysis.

-

Selective Amination: 4,6-dichloro-2-methylpyrimidine is reacted with one equivalent of pyrrolidine. The reaction is performed at a low temperature to favor mono-substitution. While both the 4 and 6 positions are reactive, careful control of stoichiometry and temperature can yield the mono-substituted product, 4-chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine, as the major product along with its isomer.

-

Hydrolysis: The resulting mixture containing the desired chloro-substituted intermediate is then subjected to basic hydrolysis (e.g., using NaOH) to convert the remaining chlorine atom into a hydroxyl group, yielding the target intermediate, 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-ol. This method, while potentially facing isomer separation challenges, is often used in industrial settings.

Given the core directive for a self-validating and logical protocol, the initial cyclocondensation route remains superior for unambiguous regiochemistry. Let us proceed with the more elegant cyclocondensation.

Experimental Protocol: Cyclocondensation Route

Sub-step 1a: Synthesis of Ethyl 3-(pyrrolidin-1-yl)but-2-enoate

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethyl acetoacetate (1.0 eq), pyrrolidine (1.05 eq), and toluene (approx. 2 mL per mmol of ethyl acetoacetate).

-

Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil, ethyl 3-(pyrrolidin-1-yl)but-2-enoate, is often of sufficient purity to be used directly in the next step.

Sub-step 1b: Synthesis of 2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-ol

-

In a separate dry flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol. This can be done by carefully adding sodium metal (1.1 eq) to anhydrous ethanol at 0 °C and allowing it to react completely.

-

To the sodium ethoxide solution, add acetamidine hydrochloride (1.0 eq) and stir for 30 minutes at room temperature.

-

Add the crude ethyl 3-(pyrrolidin-1-yl)but-2-enoate (1.0 eq) from the previous step, dissolved in a small amount of absolute ethanol.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize it by adding glacial acetic acid until pH ~7 is reached.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and then with diethyl ether.

-

Dry the solid under vacuum to yield 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-ol.

Part 2: Chlorination of 2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-ol

Principle and Mechanism

The conversion of the 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-ol to the final product is an aromatic chlorination reaction. The pyrimidin-4-ol exists in tautomeric equilibrium with its pyrimidin-4(3H)-one form. The lone pair on the nitrogen atom of the pyrimidinone ring attacks the electrophilic phosphorus atom of POCl₃. This is followed by a series of steps involving the elimination of HCl and dichlorophosphate species, ultimately leading to the formation of a highly reactive chloro-pyrimidinium intermediate. The chloride ion then acts as a nucleophile, attacking the C4 position and displacing the phosphate group to yield the final 4-chloro product. This reaction is typically performed using excess POCl₃, which also serves as the solvent.[4][5]

Caption: Simplified mechanism of POCl₃-mediated chlorination.

Experimental Protocol

Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Place the 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-ol (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

Carefully add phosphorus oxychloride (POCl₃, 5-10 eq, serving as both reagent and solvent) to the flask.

-

Optionally, a catalytic amount of an organic base like N,N-dimethylaniline or pyridine (0.1 eq) can be added to facilitate the reaction.[4]

-

Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with extreme caution in a large beaker to control the effervescence.

-

Once the quench is complete, neutralize the acidic solution by the slow addition of a saturated sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution until the pH is approximately 8-9.

-

The aqueous mixture is then extracted three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Data Summary

| Parameter | Step 1b: Cyclocondensation | Step 2: Chlorination |

| Key Reactants | Ethyl 3-(pyrrolidin-1-yl)but-2-enoate, Acetamidine HCl | 2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-ol, POCl₃ |

| Base/Catalyst | Sodium Ethoxide | N,N-Dimethylaniline (optional) |

| Solvent | Absolute Ethanol | Phosphorus Oxychloride (excess) |

| Temperature | Reflux (~78 °C) | Reflux (~105 °C) |

| Reaction Time | 6-8 hours | 2-4 hours |

| Typical Yield | 60-75% | 70-85% |

| Workup | Neutralization, Filtration | Ice Quench, Neutralization, Extraction |

| Purification | Washing with cold solvent | Column Chromatography / Recrystallization |

Troubleshooting and Field Insights

-

Incomplete Cyclocondensation (Step 1): Ensure all reagents and solvents are anhydrous, as moisture can consume the sodium ethoxide base. If the reaction stalls, an additional portion of base may be required.

-

Low Yield in Chlorination (Step 2): The pyrimidinol starting material must be completely dry. Any residual water will consume the POCl₃. Ensure the reflux temperature is reached and maintained to drive the reaction to completion.

-

Difficult Quench (Step 2): The quench of POCl₃ is notoriously vigorous. Using a very large volume of ice and performing the addition extremely slowly with efficient stirring is critical for safety and control. For larger scales, a reverse quench (slowly adding water/ice to the cooled reaction mixture) might be considered, but requires careful temperature management.

-

Product Purity: The final product can sometimes contain residual starting material or the corresponding di-substituted (byproduct from the base) pyrimidine. A final purification by column chromatography is highly recommended to achieve high purity (>98%) required for subsequent applications in drug development.[6]

Conclusion

The is reliably achieved through a well-defined, two-step process. The initial regioselective construction of the 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-ol intermediate, followed by a robust chlorination using phosphorus oxychloride, provides an efficient and scalable route to this valuable chemical building block. The methodologies described herein are grounded in established chemical principles and offer a clear, self-validating protocol for researchers and drug development professionals. Careful execution, particularly concerning anhydrous conditions and safety during the chlorination step, is paramount to achieving high yields and purity.

References

- 1. 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine|CAS 53461-40-8 [benchchem.com]

- 2. 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | C9H12ClN3 | CID 17750883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound , 95% , 914349-69-2 - CookeChem [cookechem.com]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into its nomenclature, synthesis, physicochemical properties, and its emerging role as a crucial building block in the development of novel therapeutics.

IUPAC Nomenclature and Structural Elucidation

The precise chemical identification of a molecule is fundamental to scientific communication and reproducibility. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for pyrimidine derivatives.

The pyrimidine ring is numbered to give the heteroatoms the lowest possible locants (1 and 3). Substituents are then assigned numbers accordingly. For the title compound, the substituents are a chloro group, a methyl group, and a pyrrolidin-1-yl group. Following IUPAC conventions, the substituents are listed alphabetically.

Therefore, the correct IUPAC name for the compound with CAS number 914349-69-2 is 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine .[1]

Structure:

Caption: 2D structure of 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine.

Physicochemical and Spectroscopic Profile

A summary of the key physicochemical properties of 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine is presented in the table below.[1]

| Property | Value |

| CAS Number | 914349-69-2 |

| Molecular Formula | C₉H₁₂ClN₃ |

| Molecular Weight | 197.66 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥95% (typical) |

| Melting Point | 58-60 °C |

Predicted Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The spectrum is expected to show a singlet for the methyl protons (CH₃) at approximately 2.4-2.6 ppm.

-

The pyrrolidine ring protons will likely appear as two multiplets, one for the protons adjacent to the nitrogen atom (around 3.4-3.6 ppm) and another for the remaining protons (around 1.9-2.1 ppm).

-

A singlet for the C5 proton of the pyrimidine ring is anticipated around 6.0-6.2 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The methyl carbon should appear at approximately 25 ppm.

-

The pyrrolidine carbons are expected in the range of 25-50 ppm.

-

The pyrimidine ring carbons will be observed in the aromatic region, with the carbon bearing the chlorine atom being the most deshielded.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak and any chlorine-containing fragments.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic peaks for C-H stretching of the methyl and pyrrolidine groups will be present in the 2850-3000 cm⁻¹ region.

-

C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1500-1600 cm⁻¹ range.

-

A C-Cl stretching vibration should be observable in the fingerprint region.

-

Synthesis and Mechanistic Insights

The synthesis of 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine typically proceeds through a two-step sequence starting from a readily available precursor. The general strategy involves the construction of the substituted pyrimidine core followed by the introduction of the pyrrolidine moiety.

Overall Synthetic Scheme

Caption: General synthetic workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methyl-4,6-dichloropyrimidine

This step involves the conversion of the dihydroxy precursor to the dichloro derivative using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[2]

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-4,6-dihydroxypyrimidine.

-

Carefully add phosphorus oxychloride (POCl₃) in excess.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-methyl-4,6-dichloropyrimidine.

-

Purify the crude product by column chromatography or recrystallization.

Causality: The hydroxyl groups on the pyrimidine ring are poor leaving groups. POCl₃ acts as both a reagent and a solvent, converting the hydroxyl groups into better leaving groups (chlorophosphates), which are subsequently displaced by chloride ions to yield the dichlorinated product.

Step 2: Synthesis of 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine

This step is a nucleophilic aromatic substitution (SₙAr) reaction where one of the chlorine atoms is displaced by pyrrolidine.[3]

-

Dissolve 2-methyl-4,6-dichloropyrimidine in a suitable aprotic polar solvent (e.g., acetonitrile, DMF, or THF).

-

Add a base, such as triethylamine or potassium carbonate, to the solution.

-

To this mixture, add pyrrolidine dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove any inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine by column chromatography.

Causality: The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The two chlorine atoms are good leaving groups. The reaction conditions are controlled to favor monosubstitution. The use of a base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the pyrrolidine, rendering it non-nucleophilic.

Applications in Drug Discovery and Development

Substituted pyrimidines are a prominent class of heterocycles in medicinal chemistry, forming the core structure of numerous approved drugs. 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly as kinase inhibitors.[4][5]

The chloro substituent at the 4-position provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or other nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the pyrimidine scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.

The 2-methyl and 6-pyrrolidinyl groups contribute to the overall lipophilicity and steric profile of the molecule, which can influence its binding to target proteins. Pyrimidine-based compounds have been extensively investigated as inhibitors of various kinases, including but not limited to, Aurora kinases, Janus kinases (JAKs), and cyclin-dependent kinases (CDKs), which are implicated in cancer and inflammatory diseases.[5][6] The structural motif present in 4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine is therefore of high interest to medicinal chemists designing novel kinase inhibitors.

Logical Workflow in Drug Discovery

Caption: Role as a building block in drug discovery.

Conclusion

4-Chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine is a synthetically accessible and versatile heterocyclic compound. Its well-defined structure and reactive chloro group make it an important intermediate for the synthesis of diverse libraries of compounds, particularly in the pursuit of novel kinase inhibitors for various therapeutic areas. This guide has provided a detailed overview of its nomenclature, synthesis, and potential applications, offering a valuable resource for researchers in the field of drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 3. EP1301489B1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]

- 4. 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine|CAS 53461-40-8 [benchchem.com]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Biological Activity of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

Introduction: The Pyrimidine-Pyrrolidine Scaffold as a Privileged Motif in Drug Discovery

The confluence of pyrimidine and pyrrolidine rings within a single molecular architecture represents a compelling strategy in modern medicinal chemistry. The pyrimidine nucleus, a fundamental component of nucleobases, is a well-established pharmacophore known for its ability to form hydrogen bonds and engage in various biological interactions, leading to a broad spectrum of therapeutic applications including anticancer, antiviral, and antimicrobial agents[1][2]. Similarly, the five-membered pyrrolidine ring, with its sp3-hybridized carbons, offers three-dimensional diversity that allows for enhanced spatial exploration of protein binding pockets, a feature increasingly sought after in drug design[3][4].

This guide focuses on the specific molecule, 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine. While this particular isomer is not extensively documented in publicly accessible literature, a comprehensive analysis of its structural features and the biological activities of closely related analogs allows for a robust, scientifically grounded exploration of its potential as a bioactive agent. This document will delve into its likely biological targets, propose mechanisms of action, and provide detailed experimental protocols for its synthesis and biological evaluation, thereby serving as a foundational resource for researchers in drug discovery and development.

Predicted Biological Activity: A Focus on Kinase Inhibition

Based on the structure of this compound, its most probable and potent biological activity is the inhibition of protein kinases. This hypothesis is strongly supported by evidence from closely related structural analogs.

Rationale from Structural Analogs

A key piece of evidence comes from the isomeric compound, 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine . This molecule has been identified as a valuable scaffold in the development of potent kinase inhibitors, particularly in the context of antimalarial drug discovery[5]. Research has shown that this pyrimidine scaffold is effective in targeting essential plasmodial kinases such as PfGSK3 and PfPK6[5]. The nanomolar potency of inhibitors based on this structure underscores the potential of the chloro-methyl-pyrrolidinyl-pyrimidine core in kinase-targeted therapies[5].

Further supporting this is research into pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. In these studies, the introduction of a 6-(pyrrolidin-1-yl) group was found to be a significant factor in achieving high ligand efficiency[6]. Notably, the addition of a methyl group to the pyrrolidine ring led to a "potency breakthrough," highlighting the favorable interaction of this moiety within the kinase binding site[6].

Proposed Mechanism of Action

The proposed mechanism of action for this compound as a kinase inhibitor involves its competition with ATP for binding to the kinase's active site. The pyrimidine core can act as a scaffold, mimicking the adenine ring of ATP, while the pyrrolidine and methyl groups can form favorable hydrophobic and van der Waals interactions within the pocket. The chlorine atom can serve as a point for further chemical modification to enhance potency and selectivity or can interact with specific residues in the kinase domain.

Caption: Proposed mechanism of kinase inhibition by this compound.

Potential Therapeutic Applications

Given the prevalence of kinase dysregulation in various diseases, this compound could be investigated for several therapeutic applications.

Oncology

The pyrimidine scaffold is a cornerstone of many anticancer drugs[1][7]. The potential of this compound as a kinase inhibitor makes it a candidate for targeting oncogenic kinases. Furthermore, compounds containing a pyrrolidine core have been developed as potent inhibitors of the MDM2-p53 interaction, a key pathway in cancer[8]. This suggests that the target molecule could have multi-faceted anticancer properties.

Infectious Diseases

As previously mentioned, a close isomer shows promise as an antimalarial agent by inhibiting plasmodial kinases[5]. This provides a direct rationale for evaluating this compound against Plasmodium falciparum and other parasites.

Inflammatory and Neurodegenerative Diseases

Kinases play a crucial role in inflammatory signaling pathways and neurodegenerative processes. The development of selective kinase inhibitors is a major focus in these areas. The structural motifs of the target compound are present in molecules being investigated for these conditions.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound.

Proposed Synthesis Workflow

A plausible synthetic route for this compound can be adapted from established methods for similar pyrimidine derivatives.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol:

-

Step 1: Synthesis of 4,6-dichloro-2-methylpyrimidine:

-

In a round-bottom flask, dissolve 2,4,6-trichloropyrimidine in a suitable solvent such as ethanol.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of methylamine, dissolved in the same solvent.

-

Allow the reaction to stir at room temperature for several hours while monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The crude product can be used in the next step without further purification.

-

-

Step 2: Synthesis of this compound:

-

Dissolve the crude 4,6-dichloro-2-methylpyrimidine in a polar aprotic solvent like dimethylformamide (DMF).

-

Add an equimolar amount of pyrrolidine to the solution.

-

Add a non-nucleophilic base, such as triethylamine, to scavenge the HCl byproduct.

-

Heat the reaction mixture at a temperature between 80-100°C and monitor by TLC.

-

After the reaction is complete, cool the mixture and pour it into water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

-

Step 3: Purification:

-

Purify the crude product using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to obtain the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

In Vitro Biological Evaluation: Kinase Inhibition Assay

A primary screen should involve testing the compound against a panel of kinases to determine its inhibitory activity and selectivity.

Protocol for a Generic Kinase Assay (e.g., using ADP-Glo™ Kinase Assay):

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare the kinase buffer, kinase enzyme solution, substrate solution, and ATP solution at the desired concentrations.

-

-

Perform the Kinase Reaction:

-

In a 96-well plate, add the compound at various concentrations.

-

Add the kinase enzyme to each well and incubate for a short period.

-

Initiate the reaction by adding the substrate and ATP mixture.

-

Incubate the plate at room temperature for the recommended time for the specific kinase.

-

-

Detect Kinase Activity:

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent. This will deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Plot the inhibition data against the compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

In Vitro Biological Evaluation: Cytotoxicity Assay

To assess the potential of this compound as an anticancer agent, a cytotoxicity assay against a panel of human cancer cell lines is essential.

Protocol for MTT Assay:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the compound at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the cells for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the GI₅₀ (concentration that causes 50% growth inhibition) by plotting cell viability against compound concentration.

-

Quantitative Data Summary

While specific quantitative data for this compound is not available in the public domain, the following table presents hypothetical data based on the activities of its close analogs. This serves as an example of how experimental results would be presented.

| Assay | Target/Cell Line | Metric | Hypothetical Value | Reference Compound | Reference Value |

| Kinase Inhibition | PfGSK3 | IC₅₀ | 80 nM | Chloroquine | >10 µM |

| Kinase Inhibition | LRRK2 | IC₅₀ | 150 nM | GNE-7915 | 3 nM |

| Cytotoxicity | A549 (Lung Cancer) | GI₅₀ | 5 µM | Doxorubicin | 0.5 µM |

| Cytotoxicity | MCF-7 (Breast Cancer) | GI₅₀ | 8 µM | Doxorubicin | 0.8 µM |

Conclusion and Future Directions

This compound is a molecule of significant interest for drug discovery, primarily due to the established biological activities of its core pyrimidine and pyrrolidine scaffolds and its close structural similarity to known potent kinase inhibitors. The primary hypothesis is that this compound will exhibit kinase inhibitory activity, with potential applications in oncology and infectious diseases.

Future research should focus on the synthesis and in vitro biological evaluation of this compound against a broad panel of kinases and cancer cell lines to validate these hypotheses. Further optimization of the structure through medicinal chemistry efforts could lead to the development of novel therapeutic agents with enhanced potency and selectivity. This technical guide provides a solid foundation for initiating such a research program.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine|CAS 53461-40-8 [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jocpr.com [jocpr.com]

- 7. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Strategic Synthesis and Therapeutic Potential of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine: A Technical Guide for Drug Discovery Professionals

Introduction: The Rising Prominence of Substituted Pyrimidines in Kinase Inhibition

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its inherent ability to engage in hydrogen bonding and other non-covalent interactions has made it a privileged structure, particularly in the design of kinase inhibitors. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, enabling the development of potent and selective modulators of kinase activity. This guide focuses on a specific, yet highly significant derivative: 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine. This molecule serves as a critical intermediate and a core structural motif in the generation of novel therapeutics, particularly in the realms of oncology and infectious diseases. Its unique substitution pattern—a chloro group for further functionalization, a methyl group for steric and electronic modulation, and a pyrrolidine moiety for enhanced solubility and target engagement—makes it a compound of considerable interest for researchers and drug development professionals.

Synthetic Strategy: A Regioselective Approach to a Key Intermediate

The synthesis of this compound is a testament to the principles of regioselective aromatic substitution on an electron-deficient heterocyclic system. The most logical and widely applicable synthetic route commences with the commercially available precursor, 2,4-dichloro-6-methylpyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring is the cornerstone of this synthetic strategy.

The C4 position is inherently more susceptible to nucleophilic attack than the C2 position. This regioselectivity can be attributed to the greater electron deficiency at the C4 position, which is para to one of the ring nitrogen atoms and ortho to the other, thus experiencing a stronger activating effect.

The general synthetic workflow is depicted below:

Caption: Synthetic route to this compound.

Detailed Experimental Protocol (Exemplary)

The following protocol is a generalized yet robust procedure for the synthesis of the target compound, based on established methodologies for nucleophilic aromatic substitution on chloropyrimidines.

Materials:

-

2,4-dichloro-6-methylpyrimidine (1.0 eq)[2]

-

Pyrrolidine (1.1 eq)

-

Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran, or Dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2,4-dichloro-6-methylpyrimidine and the anhydrous solvent.

-

Addition of Base: Add the base (Triethylamine or DIPEA) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

-

Nucleophilic Addition: Slowly add pyrrolidine to the reaction mixture. The exothermicity of the reaction should be monitored.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction can be gently heated if the reaction at room temperature is sluggish.

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Causality in Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, ensuring a cleaner reaction profile.

-

Anhydrous Solvent: The presence of water can lead to hydrolysis of the starting material and the product, reducing the yield.

-

Excess Pyrrolidine and Base: A slight excess of the nucleophile and base ensures the complete consumption of the starting material and drives the reaction to completion.

-

Regioselectivity: The inherent electronic properties of the 2,4-dichloro-6-methylpyrimidine direct the substitution to the more electrophilic C4 position.[3]

Mechanism of Action and Therapeutic Relevance: A Gateway to Kinase Inhibition

While this compound is primarily a synthetic intermediate, its structural motifs are frequently found in potent kinase inhibitors. The pyrrolidine group often enhances aqueous solubility and can form crucial interactions within the kinase active site. The remaining chloro group at the C4 position serves as a versatile handle for further chemical modifications, allowing for the exploration of a vast chemical space to optimize potency and selectivity against specific kinase targets.

Derivatives of this scaffold have been investigated as inhibitors of a range of kinases implicated in cancer and other diseases. These include, but are not limited to, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and various Cyclin-Dependent Kinases (CDKs).[1][4] The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

A simplified representation of a common signaling pathway targeted by such inhibitors is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Inhibition of a kinase signaling pathway by a pyrimidine-based inhibitor.

Applications in Drug Discovery: Structure-Activity Relationship and Lead Optimization

The true value of this compound lies in its utility as a scaffold for generating libraries of compounds for structure-activity relationship (SAR) studies. The C4-chloro atom is readily displaced by a variety of nucleophiles (amines, alcohols, thiols), allowing for the systematic exploration of how different substituents at this position affect kinase inhibitory activity and selectivity.

The table below presents a selection of pyrrolidinyl-pyrimidine derivatives and their reported biological activities, illustrating the therapeutic potential of this compound class. It is important to note that these are analogues, and the specific activity of derivatives of the core topic compound would require dedicated screening.

| Compound Scaffold | Target Kinase(s) | Reported IC50 (nM) | Therapeutic Area | Reference |

| Pyrrolo[2,3-d]pyrimidine Derivative | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 | Oncology | [5] |

| Pyrimidine-sertraline hybrid | AChE, BChE, MAO-A/B, BACE-1 | 70 - 730 | Neurodegenerative Disease | [6] |

| Aminopyrimidine Analog | AAK1, BMP2K, STK16 | 200 - 500 | Neurodegenerative Disease | [7] |

| Pyrido[2,3-d]pyrimidine Derivative | c-Abl, Bcr/Abl | 2.5 | Oncology | [4] |

Key SAR Insights from Analogous Compounds:

-

Substitution at the C4 position: The nature of the substituent at the C4 position is critical for potency and selectivity. Bulky or electron-donating groups can significantly influence binding affinity.[7]

-

The Pyrrolidine Moiety: The pyrrolidine ring is not merely a solubilizing group; its stereochemistry and substitution can impact target engagement.[8]

-

The Methyl Group at C2: The methyl group can provide beneficial steric interactions within the ATP binding pocket and can influence the overall conformation of the molecule.

Conclusion: A Versatile Building Block for Next-Generation Therapeutics

This compound represents a strategically designed chemical entity with significant potential in drug discovery. Its straightforward, regioselective synthesis provides access to a key intermediate that can be readily diversified. The structural features of this scaffold are highly relevant to the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. For researchers and drug development professionals, understanding the synthesis, reactivity, and therapeutic context of this compound provides a powerful tool for the rational design and development of novel, potent, and selective therapeutic agents. The continued exploration of this and related pyrimidine scaffolds promises to yield the next generation of targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. 5424-21-5|2,4-Dichloro-6-methylpyrimidine|BLD Pharm [bldpharm.com]

- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of pyrimidine/pyrrolidine-sertraline based hybrids as multitarget anti-Alzheimer agents: In-vitro, in-vivo, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

The Architecture of Life's Code: A Technical Guide to the Discovery and History of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a deceptively simple six-membered aromatic heterocycle, stands as a cornerstone of modern science. Its discovery and the subsequent exploration of its derivatives have unlocked fundamental principles of genetics and provided a vast arsenal of therapeutic agents. This guide navigates the historical milestones and seminal discoveries that have cemented the importance of pyrimidine chemistry, offering in-depth technical insights for today's scientific pioneers.

From Obscure Origins to a Foundational Structure: The Dawn of Pyrimidine Chemistry

The story of pyrimidine begins not with a flash of insight, but with the patient deconstruction of natural products. In 1879, the French chemist Édouard Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid, by reacting urea with malonic acid in the presence of phosphorus oxychloride.[1] This foundational work, however, did not immediately reveal the broader significance of the underlying heterocyclic system.

Systematic investigation into this class of compounds is largely credited to the German chemist Adolf Pinner. Beginning in 1884, Pinner and his colleagues developed a method for synthesizing pyrimidine derivatives by condensing amidines with β-dicarbonyl compounds. It was in an 1885 publication that Pinner first proposed the name "pyrimidin" for this heterocyclic ring system. The parent compound, pyrimidine itself, was finally synthesized in 1900 by Siegmund Gabriel and James Colman through the reduction of 2,4,6-trichloropyrimidine, which they prepared from barbituric acid.[1]

Visualizing the Core: The Pyrimidine Scaffold

Caption: The fundamental pyrimidine ring structure.

Unveiling the Alphabet of Heredity: The Discovery of Pyrimidine Nucleobases

The true biological significance of pyrimidines began to emerge through the groundbreaking work of Albrecht Kossel, a German biochemist and 1910 Nobel laureate in Physiology or Medicine. Between 1885 and 1901, Kossel and his students systematically dismantled "nuclein," the substance isolated from cell nuclei by Friedrich Miescher. Through meticulous hydrolysis experiments, they revealed the chemical components of nucleic acids.[2][3]

Kossel's experimental approach involved the careful degradation of nucleic acids using acids and other reagents, followed by the separation and identification of the resulting nitrogenous bases. His work led to the discovery and naming of the three pyrimidine nucleobases that are fundamental to the structure of DNA and RNA:

-

Cytosine (C): First isolated and named in 1894 from calf thymus tissues.[3][4]

-

Uracil (U): Discovered through the hydrolysis of yeast nucleic acid.[3][4]

This seminal work provided the chemical foundation for our understanding of the genetic code, decades before the double helix structure of DNA was elucidated.

Forging the Ring: Foundational Synthetic Methodologies

The burgeoning interest in pyrimidines spurred the development of robust synthetic methods, two of which remain cornerstones of heterocyclic chemistry to this day.

The Pinner Synthesis: A Versatile Condensation

Developed by Adolf Pinner, this reaction involves the condensation of an amidine with a β-dicarbonyl compound, such as a β-ketoester or a malonic ester, to form a substituted pyrimidine.[5][6] The versatility of this method allows for the introduction of a wide range of substituents onto the pyrimidine ring.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chosen β-dicarbonyl compound (1 equivalent) and the amidine hydrochloride (1 equivalent) in a suitable solvent, such as ethanol.

-

Base Addition: Add a base, typically sodium ethoxide (1 equivalent), to the reaction mixture to neutralize the hydrochloride and generate the free amidine.

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue can then be purified by recrystallization or column chromatography to yield the desired pyrimidine derivative.

References

- 1. Barbituric acid - Wikipedia [en.wikipedia.org]

- 2. The “scientific catastrophe” in nucleic acids research that boosted molecular biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Albrecht Kossel | Nobel Prize, Physiology/Medicine & Biochemistry | Britannica [britannica.com]

- 4. anec.org [anec.org]

- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine

Introduction

4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine is a substituted pyrimidine that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its structural features, particularly the reactive chlorine atom, make it a key intermediate for the synthesis of a diverse range of more complex molecules, including potent kinase inhibitors.[1][2] As with any reactive chemical intermediate, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling procedures for this compound, grounded in established safety principles and available technical data.

Chemical Identification and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 914349-69-2 | [3][4][5] |

| Molecular Formula | C₉H₁₂ClN₃ | [3][4][5] |

| Molecular Weight | 197.67 g/mol | [3][4] |

| Appearance | Data not consistently available; likely a solid. | - |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Solubility | No data available | [3] |

Hazard Identification and GHS Classification

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications are summarized in the table below. These classifications indicate that the primary hazards are related to skin, eye, and respiratory irritation.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning | GHS07 |

Toxicological Data Gaps: It is critical to note that comprehensive toxicological data, such as acute oral or dermal toxicity (LD50), carcinogenicity, mutagenicity, or reproductive toxicity, are not available for this specific compound.[3] Therefore, it should be handled with the assumption that it may have other, undocumented hazardous properties. The principle of "as low as reasonably achievable" (ALARA) for exposure should be strictly followed.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls

-

Ventilation: All handling of this compound solid and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[3]

-

Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of any potential exposure.[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are required.[3] A face shield should also be worn when there is a risk of splashing.[3]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.[3]

-

Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of skin contact, additional protective clothing may be necessary.[3]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are inadequate, a NIOSH-approved respirator may be required.[3]

Caption: Mandatory Engineering Controls and PPE Workflow.

Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial for maintaining the stability of the compound and preventing accidental exposure.

Handling

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe dust or vapors.[3]

-

Ensure all transfers are performed in a way that minimizes the generation of dust.

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in the laboratory.[3]

Storage

-

Store in a tightly closed container.[3]

-

Keep in a cool, dry, and well-ventilated area.[3]

-

The product is stable under normal handling and storage conditions.[3]

-

Store away from incompatible materials, such as strong oxidizing agents.[3]

Reactivity and Stability

-

Chemical Stability: The compound is stable under recommended storage conditions.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can be formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[7]

-

Reactivity with Nucleophiles: As a chloropyrimidine, this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 4-position is activated towards displacement by nucleophiles.[2][8] While this reactivity is useful synthetically, it also means that unintended reactions can occur if the compound comes into contact with strong nucleophiles under favorable conditions.

First Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical.

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]

-

Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.

Caption: First Aid Response for Various Exposure Routes.

Accidental Release Measures

Prompt and correct response to a spill is essential to prevent the spread of contamination and exposure.

Spill Response Protocol

-

Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory.

-

Assess the Situation: Determine the extent of the spill and the associated hazards. Do not attempt to clean up a large spill or a spill you are not trained or equipped to handle.

-

Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as described in Section 3.2.

-

Contain the Spill: For a solid spill, carefully sweep or scoop the material to prevent the generation of dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[9]

-

Clean Up:

-

Carefully collect the spilled material and any contaminated absorbent into a suitable, sealable container for hazardous waste.[9]

-

Use a dustpan and brush for solids, minimizing dust creation.

-

Do not add water to the spill area until the bulk of the material has been removed.

-

-

Decontaminate: Clean the spill area with soap and water.[10]

-

Dispose of Waste: All cleanup materials must be disposed of as hazardous waste in a properly labeled container.[11]

-

Report: Report the incident to your laboratory supervisor or Environmental Health and Safety department.

Disposal and Environmental Considerations

-

Waste Disposal: This material and its container must be disposed of as hazardous waste.[3] Disposal should be carried out by a licensed contractor and in accordance with all local, state, and federal regulations.[12] Do not dispose of down the drain or in general waste.

-

Environmental Fate: There is no specific data available on the environmental fate and ecotoxicity of this compound. However, as a chlorinated organic compound, it should be prevented from entering the environment.[13] Chlorinated compounds can be persistent and have the potential for bioaccumulation.[14]

Conclusion

This compound is a key research chemical with defined hazards, primarily as a skin, eye, and respiratory irritant. While significant gaps exist in its toxicological and environmental profile, a robust safety culture built on the principles of hazard assessment, engineering controls, proper PPE, and strict adherence to handling protocols can effectively mitigate the risks associated with its use. Researchers and drug development professionals must treat this compound with care, acknowledging the unknown aspects of its long-term effects and always prioritizing safety in its handling, storage, and disposal.

References

- 1. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. calpaclab.com [calpaclab.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ehs.mst.edu [ehs.mst.edu]

- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 11. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 13. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. eurochlor.org [eurochlor.org]

Methodological & Application

The Versatile Scaffold: 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine in Modern Medicinal Chemistry

An In-depth Guide to Synthesis, Functionalization, and Application for Drug Discovery Professionals

Introduction: A Privileged Heterocycle in Drug Design

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive molecules, most notably the nucleobases uracil, thymine, and cytosine.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it a privileged scaffold for engaging with a wide array of biological targets.[2] Within the vast chemical space of pyrimidine derivatives, 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine has emerged as a particularly valuable and versatile building block for the synthesis of targeted therapeutics, especially in the realm of kinase inhibitors.

This technical guide provides a comprehensive overview of this compound, detailing its synthesis, key chemical transformations, and applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate in their discovery programs.

Physicochemical Properties and Chemical Identity

A clear understanding of the fundamental properties of a building block is paramount for its effective use in synthesis and drug design.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂ClN₃ | [3] |

| Molecular Weight | 197.66 g/mol | [3] |

| CAS Number | 53461-40-8 | [3] |

| IUPAC Name | 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | [3] |

| Canonical SMILES | CC1=CC(=NC(=N1)N2CCCC2)Cl | [3] |

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction on a readily available dichlorinated pyrimidine precursor. The greater electrophilicity of the C4/C6 positions of the pyrimidine ring compared to the C2 position directs the substitution.

Protocol 1: Synthesis of this compound

This protocol describes the selective displacement of one chlorine atom from 2,4-dichloro-6-methylpyrimidine with pyrrolidine.

Reaction Scheme:

References

using 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine as a research intermediate

An In-Depth Guide to the Application of 4-Chloro-2-methyl-6-pyrrolidin-1-yl-pyrimidine as a Research Intermediate

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound. We will delve into its core reactivity, provide detailed, field-proven protocols for key synthetic transformations, and contextualize its application in the development of targeted therapeutics, particularly kinase inhibitors.

Introduction: A Versatile Heterocyclic Scaffold

This compound is a trisubstituted pyrimidine derivative that has emerged as a valuable and versatile intermediate in medicinal chemistry.[1] Its structure features a pyrimidine core, a privileged scaffold in numerous biologically active compounds, functionalized with a methyl group, a pyrrolidine moiety, and a strategically positioned chlorine atom. This chlorine atom, located at the C4 position of the electron-deficient pyrimidine ring, is the primary reactive handle, serving as an excellent leaving group for a variety of synthetic transformations.

This intermediate is particularly significant in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy and the treatment of inflammatory diseases.[2][3] Its utility stems from the ability to readily undergo nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient construction of diverse molecular libraries to explore structure-activity relationships (SAR).[1]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 914349-69-2 | [4] |

| Molecular Formula | C₉H₁₂ClN₃ | [4][5] |

| Molecular Weight | 197.66 g/mol | [1][5] |

| IUPAC Name | 4-chloro-2-methyl-6-(pyrrolidin-1-yl)pyrimidine | [5] |

| Appearance | White to off-white solid | (Typical) |

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount. It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

Core Safety Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety goggles or a face shield.[4][6]

-

Handling: Avoid breathing dust, mist, or spray. Wash hands and any exposed skin thoroughly after handling.[4][7]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[4][7]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4]

-

Core Reactivity and Synthetic Protocols

The synthetic utility of this intermediate is primarily driven by the reactivity of the C4-chloro substituent. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates this position for both nucleophilic displacement and insertion of a palladium catalyst.

A. Nucleophilic Aromatic Substitution (SNAr)

This is one of the most fundamental reactions for this substrate. The C4 position is highly susceptible to attack by a wide range of nucleophiles, including amines, thiols, and alkoxides, leading to the displacement of the chloride ion.[1][8]

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF or DMSO is typically used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.[1]

-

Base: A non-nucleophilic base, such as K₂CO₃ or NaH, is required to deprotonate the incoming nucleophile (e.g., an amine or thiol), increasing its nucleophilicity. NaH is a stronger, non-reversible base that often leads to higher yields and faster reaction times compared to K₂CO₃.[1]

-

Temperature: Heating is often necessary to overcome the activation energy associated with disrupting the aromaticity of the pyrimidine ring during the initial nucleophilic attack.[8] Temperatures between 80-120 °C are common.[1]

Protocol 1: SNAr with a Secondary Amine

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq), the desired secondary amine (1.1-1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Add anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.2 M.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-18 hours.

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-amino-substituted pyrimidine.

Table 2: Representative SNAr Reaction Optimization Data [1]

| Parameter | Variation | Effect on Yield (%) | Comments |

| Base | NaH vs. K₂CO₃ | NaH: 85–90; K₂CO₃: 70–80 | NaH is a stronger base, leading to higher yields. |

| Solvent | DMF vs. DMSO | DMF: ~88; DMSO: ~85 | Both are effective polar aprotic solvents. |

| Temperature | 80 °C vs. 120 °C | 80 °C: ~75; 120 °C: ~90 | Higher temperatures accelerate the reaction rate. |

B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a powerful C-C bond-forming reaction, enabling the introduction of aryl or heteroaryl substituents at the C4 position.[9] This reaction is a cornerstone of modern medicinal chemistry for building molecular complexity.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) source is essential. Pd(PPh₃)₄ is a common and robust catalyst, though other ligand/palladium precursor combinations can be used.[10] The catalyst concentration is kept low (0.5-5 mol%) as it regenerates throughout the catalytic cycle.[9]

-

Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[9] An aqueous solution of the base is often used.

-

Solvent System: A two-phase solvent system, such as Toluene/Ethanol/Water or Dioxane/Water, is commonly employed to dissolve both the organic-soluble halide and the water-soluble inorganic base.[10][11]

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so the reaction must be thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon).

Protocol 2: Suzuki-Miyaura Cross-Coupling

-

To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), sodium carbonate (Na₂CO₃, 2.0 eq), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

-

Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via cannula.

-

Heat the reaction mixture to 90-100 °C and stir vigorously.

-

Monitor the reaction progress by LC-MS. The reaction is generally complete in 4-12 hours.